[4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate
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Overview
Description
Rotundifuran is a natural labdane-type diterpene predominantly found in the plant Vitex rotundifolia. This compound has garnered significant attention due to its potent anti-inflammatory and anti-cancer properties . It has been studied for its ability to inhibit cell growth in various cancer cell lines, making it a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rotundifuran can be isolated from the fruits of Vitex rotundifolia through extraction and purification processes . The synthetic routes for rotundifuran involve several steps, including the cyclization of geranylgeranyl diphosphate to form the labdane skeleton, followed by oxidation and functional group modifications to yield the final compound .
Industrial Production Methods: Industrial production of rotundifuran typically involves large-scale extraction from plant sources, followed by chromatographic purification to obtain the pure compound . Advances in synthetic biology and metabolic engineering may also provide alternative methods for producing rotundifuran in the future .
Chemical Reactions Analysis
Types of Reactions: Rotundifuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving rotundifuran include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed: The major products formed from the reactions of rotundifuran depend on the specific reagents and conditions used. For example, oxidation of rotundifuran can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .
Scientific Research Applications
Rotundifuran has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a valuable intermediate for synthesizing other bioactive compounds . In biology and medicine, rotundifuran has been studied for its anti-cancer properties, with research showing its ability to induce ferroptotic cell death and inhibit cancer cell proliferation . In industry, rotundifuran can be used in the development of pharmaceuticals and natural health products .
Mechanism of Action
The mechanism of action of rotundifuran involves multiple molecular targets and pathways . It has been shown to induce ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides and reactive oxygen species . Rotundifuran also affects calcium signaling, ROS accumulation, and JNK signaling pathways, contributing to its anti-cancer effects . Additionally, it can trigger apoptosis in cancer cells through mitochondrial-dependent pathways and the activation of caspases .
Comparison with Similar Compounds
Rotundifuran is unique among labdane-type diterpenes due to its specific structural features and biological activities . Similar compounds include other labdane diterpenoids such as forskolin, andrographolide, and carnosic acid . While these compounds share some structural similarities, rotundifuran’s ability to induce ferroptosis and its potent anti-cancer properties set it apart from the others .
Properties
IUPAC Name |
[4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-15-13-18(26-16(2)23)19-20(3,4)9-6-10-21(19,5)22(15,24)11-7-17-8-12-25-14-17/h8,12,14-15,18-19,24H,6-7,9-11,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHCQFQIJKXMOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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